molecular formula C13H10N4OS2 B3216215 N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide CAS No. 1171233-46-7

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide

Cat. No. B3216215
CAS RN: 1171233-46-7
M. Wt: 302.4 g/mol
InChI Key: YVDOAWXSRLCYBM-UHFFFAOYSA-N
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Description

“N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide” is a compound that has been studied in the context of organo-carboxamide ruthenium (II) complexes . It is also referred to as HL1 in some studies .


Synthesis Analysis

The synthesis of this compound involves reactions with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors . The resulting organo-carboxamide ruthenium (II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Molecular Structure Analysis

The solid-state structures of the resulting complexes confirm distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .


Chemical Reactions Analysis

These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 hours . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide for lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide. One area of research could focus on the development of more potent derivatives of this compound with improved anticancer activity and reduced toxicity. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could investigate the potential use of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines and has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to the development of new and improved therapeutic agents.

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-13-17-9-3-2-8(6-11(9)20-13)16-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOAWXSRLCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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